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Compound of Interest

Compound Name: Vildagliptin N-oxide

Cat. No.: B15382387 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacopeial limits for Vildagliptin
N-oxide and other related substances as specified in major pharmacopeias. Understanding

these limits is critical for ensuring the quality, safety, and efficacy of Vildagliptin, a widely used

oral anti-diabetic agent. This document outlines the specified impurity thresholds and provides

insight into the analytical methodologies required for compliance.

Pharmacopeial Landscape for Vildagliptin Impurity
Control
Currently, a dedicated monograph for Vildagliptin is not available in the United States

Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.). In such cases, the control of

impurities is generally governed by the International Council for Harmonisation (ICH)

guidelines, specifically ICH Q3A/B. However, the Indian Pharmacopoeia (IP) has an official

monograph for Vildagliptin, which specifies limits for named and unnamed impurities.

The maximum recommended daily dose of Vildagliptin is 100 mg.[1] This dosage is a critical

parameter for determining the impurity thresholds under ICH guidelines.

Comparison of Impurity Limits
The following table summarizes the specified limits for Vildagliptin impurities in the Indian

Pharmacopoeia and the calculated thresholds according to ICH Q3A guidelines, which are
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applicable in the absence of specific monographs in other major pharmacopeias.

Impurity
Indian Pharmacopoeia (IP)
2018 Addendum 2021 Limit

ICH Q3A/B Thresholds (for
Maximum Daily Dose of
100 mg)

Vildagliptin N-oxide

Not Specified as a named

impurity. Controlled under "Any

other individual impurity".

Reporting Threshold:

0.05%Identification Threshold:

0.10%Qualification Threshold:

0.15%

Impurity A Not More Than 0.15% -

Impurity B Not More Than 0.15% -

Impurity C Not More Than 0.15% -

Impurity D Not More Than 0.15% -

Any other individual impurity Not More Than 0.10% -

Total Impurities Not More Than 0.5% -

Note: While Vildagliptin N-oxide is not explicitly named in the Indian Pharmacopoeia

monograph, it would be controlled under the limit for "Any other individual impurity." For regions

following ICH guidelines, any unspecified impurity, including the N-oxide, would be subject to

the reporting, identification, and qualification thresholds.

Regulatory Framework Overview
The control of impurities in active pharmaceutical ingredients (APIs) like Vildagliptin is a critical

aspect of ensuring patient safety. The following diagram illustrates the relationship between the

different pharmacopeial and regulatory guidelines.
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ICH Guidelines

Pharmacopeias

ICH Q3A/B
(Impurities in New Drug Substances/Products)

United States Pharmacopeia (USP)

European Pharmacopoeia (Ph. Eur.)

Indian Pharmacopoeia (IP) Impurity_Limits

Specifies Limits for:
- Impurity A, B, C, D

- Other individual impurities
- Total impurities

Vildagliptin Impurity Control

General Guidance

No Specific Monograph
(ICH Applies)

No Specific Monograph
(ICH Applies)

Specific Monograph

Click to download full resolution via product page

Pharmacopeial and Regulatory Landscape for Vildagliptin Impurity Control.

Experimental Protocols
The determination of Vildagliptin and its related substances as per the Indian Pharmacopoeia is

performed using a High-Performance Liquid Chromatography (HPLC) method.

Methodology from Indian Pharmacopoeia 2018 (Addendum 2021)

Chromatographic System:

Apparatus: A High-Performance Liquid Chromatograph equipped with a UV detector.
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Column: A stainless steel column 250 mm x 4.6 mm, packed with octadecylsilane bonded

to porous silica (5 µm).

Mobile Phase: A filtered and degassed mixture of a suitable buffer, acetonitrile, and

methanol. The exact composition and gradient are specified in the monograph.

Flow Rate: Typically around 1.0 mL per minute.

Detection Wavelength: 210 nm.

Injection Volume: Typically 20 µL.

Column Temperature: Maintained at a constant temperature, for example, 30°C.

Preparation of Solutions:

Standard Solution: A known concentration of Vildagliptin Reference Standard is prepared

in the mobile phase or a suitable diluent.

Test Solution: The sample containing Vildagliptin is dissolved and diluted to a known

concentration in the mobile phase or a suitable diluent.

Resolution Solution: A solution containing Vildagliptin and known impurities is prepared to

ensure the chromatographic system can adequately separate the main component from its

impurities.

Procedure:

Equilibrate the chromatographic system with the mobile phase until a stable baseline is

obtained.

Inject the resolution solution to verify the system suitability parameters, such as resolution

between adjacent peaks.

Inject the standard solution and the test solution into the chromatograph.

Record the chromatograms and measure the peak areas for all impurities.
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Calculate the percentage of each impurity in the test sample by comparing the peak areas

of the impurities with the peak area of the Vildagliptin standard, taking into account the

relative response factors if specified in the monograph.

ICH Guideline Based Approach for Unspecified Impurities

For pharmacopeias where a specific monograph for Vildagliptin is not available, the ICH Q3A/B

guidelines provide a framework for the control of impurities. The thresholds are calculated

based on the maximum daily dose (MDD) of the drug.

Reporting Threshold: The level above which an impurity must be reported in the

documentation. For an MDD of 100 mg, this is 0.05%.

Identification Threshold: The level above which the structure of an impurity must be

determined. For an MDD of 100 mg, this is 0.10%.

Qualification Threshold: The level above which an impurity must be assessed for its

biological safety. For an MDD of 100 mg, this is 0.15%.

The analytical procedures for these determinations should be validated according to ICH

Q2(R1) guidelines to ensure they are suitable for their intended purpose, including specificity,

linearity, accuracy, precision, and limit of detection/quantitation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15382387?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15382387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

